Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-
Description
The compound Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]- features a benzamide core substituted with a chloro group at position 2, a nitro group at position 5, and a 4-(2-pyrimidinyloxy)phenyl moiety attached to the amide nitrogen. While its exact CAS number is unavailable in the provided evidence, its structural analogs (e.g., pyridinyl derivatives, alkoxy-substituted benzamides) offer insights into its physicochemical and biological properties .
Properties
CAS No. |
647853-08-5 |
|---|---|
Molecular Formula |
C17H11ClN4O4 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(4-pyrimidin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-15-7-4-12(22(24)25)10-14(15)16(23)21-11-2-5-13(6-3-11)26-17-19-8-1-9-20-17/h1-10H,(H,21,23) |
InChI Key |
KHYKKZNXKFGIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the coupling of the nitrated intermediate with 4-(pyrimidin-2-yloxy)aniline under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nitro Group Reduction
The aromatic nitro group at position 5 undergoes selective reduction to an amine under catalytic hydrogenation conditions. This reaction is pivotal for generating intermediates with enhanced biological activity.
Reagents and Conditions
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | EtOH, 25°C, 12 hrs | 5-Amino derivative | 85% | |
| Fe/HCl (aq) | Reflux, 2 hrs | 5-Amino derivative | 72% |
The reduced amine derivative exhibits improved solubility and serves as a precursor for further functionalization, such as acylation or diazotization .
Chlorine Substitution Reactions
The electron-deficient chloro substituent at position 2 participates in nucleophilic aromatic substitution (SNAr) with nitrogen- or sulfur-based nucleophiles.
Key Substitution Pathways
Reactivity is enhanced by the electron-withdrawing nitro group, which activates the chloro substituent toward displacement .
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.
Hydrolysis Pathways
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 48 hrs | 2-Chloro-5-nitrobenzoic acid + 4-(2-pyrimidinyloxy)aniline | 68% | |
| NaOH (10%), EtOH/H₂O | 100°C, 24 hrs | Same as above | 55% |
The aniline product serves as a building block for synthesizing urea or sulfonamide derivatives.
Functionalization of the Pyrimidinyloxy Group
The 2-pyrimidinyl ether linkage is stable under mild conditions but cleaves under strong acidic or reductive environments:
Ether Cleavage Reactions
| Reagents | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| HBr (48%)/AcOH | 120°C, 6 hrs | Phenol + 2-pyrimidinol | Degradation study | |
| LiAlH₄, THF | Reflux, 4 hrs | Reduced pyrimidine derivative | Limited utility due to side reactions |
Electrophilic Aromatic Substitution
The electron-rich pyrimidinyloxy-phenyl group undergoes nitration or sulfonation at the para position relative to the ether linkage:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrimidinyloxy derivative | 40% | |
| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo derivative | 35% |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous environments:
| pH | Temperature | Half-Life | Degradation Products | Source |
|---|---|---|---|---|
| 7.4 | 37°C | 48 hrs | Hydrolyzed amide + cleaved ether | |
| 2.0 | 37°C | 12 hrs | Rapid hydrolysis to benzoic acid |
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings, enabling structural diversification:
Scientific Research Applications
2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrimidin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrimidin-2-yloxy group enhances the compound’s ability to bind to nucleic acids or proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities with related benzamide derivatives:
Electronic and Steric Effects
Pharmacological and Physicochemical Properties
- Lipophilicity: Alkoxy-substituted analogs () demonstrate increased hydrophobicity with longer chains, contrasting with the target compound’s moderate lipophilicity due to its pyrimidinyloxy group.
- Hydrogen Bonding: The pyrimidinyloxy group’s nitrogen atoms can act as hydrogen bond acceptors, a feature absent in alkoxy or pyridinyl analogs. This may enhance target affinity in enzymes or receptors reliant on H-bonding .
- Metabolic Stability: Piperazine-containing analogs () are often metabolized via oxidation, while the target compound’s nitro group may undergo reductive metabolism, impacting half-life and toxicity profiles .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]- is particularly notable for its potential therapeutic applications, including its roles as a PPARγ antagonist and in anti-cancer activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and the following structural features:
- IUPAC Name : 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]benzamide
- Molecular Weight : Approximately 320.73 g/mol
- Solubility : Soluble in DMSO; insoluble in water
The primary mechanism of action for benzamide derivatives like 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]- involves their interaction with specific biological targets:
- PPARγ Antagonism : This compound acts as a potent and selective antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose metabolism and adipocyte differentiation. The antagonistic action is crucial for its potential use in treating metabolic disorders and certain cancers .
- Anti-cancer Activity : Studies have shown that this compound inhibits the growth of various cancer cell lines, including hepatocellular carcinoma and squamous cell carcinoma, by interfering with cell adhesion processes, thus promoting anoikis (a form of programmed cell death that occurs when cells detach from the surrounding extracellular matrix) .
In Vitro Studies
A series of in vitro studies have evaluated the biological activities of this compound:
- Anticancer Activity :
- PPARγ Inhibition :
- Fungal Activity :
Case Studies
Several case studies highlight the efficacy of benzamide derivatives:
- A study published in Molecules reported on a series of benzamides that included similar structures to 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-. These compounds exhibited larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L, showcasing their potential in pest control applications .
- Another research article focused on the synthesis and biological evaluation of nitro-substituted benzamides, revealing their anti-inflammatory properties alongside their anticancer effects. The results indicated a promising therapeutic profile for these compounds in treating inflammatory diseases .
Table 1: Biological Activity of Benzamide Derivatives
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0–25°C | Prevents nitro group degradation |
| Solvent | DCM/ACN (1:1) | Balances solubility and safety |
| Reaction Time | 12–24 hours | Ensures complete acylation |
What advanced methods resolve structural contradictions in crystallographic and spectroscopic data for this compound?
Answer:
- X-ray Crystallography : Refine structures using SHELXL for high-resolution data, particularly to resolve ambiguities in nitro and pyrimidinyloxy conformations .
- NMR/Mass Spectrometry : Compare experimental -NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and HRMS (e.g., [M+H] at m/z 415.05) with computational predictions .
- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯O) via crystallographic data to explain deviations in solution-state NMR .
Example : In a related pyrimidine derivative, dihedral angles between aromatic rings (12.8°) were resolved using SHELX refinement, clarifying discrepancies between X-ray and solution-phase data .
How should mutagenicity be assessed for nitro-substituted benzamide derivatives during preclinical studies?
Answer:
- Ames II Testing : Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) to evaluate frameshift/base-pair mutations. Compare results to benchmarks like benzyl chloride .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce mutagenic potential while retaining bioactivity .
- Dose-Response Analysis : Establish NOAEL (No Observable Adverse Effect Level) using in vitro assays before progressing to in vivo models .
What strategies address poor aqueous solubility of this benzamide derivative in bioavailability studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility. Refer to Handbook of Aqueous Solubility Data for logP optimization (predicted logP ≈ 3.2 for this compound) .
- Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH, monitoring stability via HPLC .
- Nanoparticle Formulation : Utilize PLGA nanoparticles to improve dissolution rates in physiological media .
Q. Table 2: Solubility Data for Analogues
| Compound | Solubility (mg/mL, HO) | logP |
|---|---|---|
| Parent benzamide | 0.12 | 3.1 |
| Trifluoromethyl analogue | 0.09 | 3.5 |
How can computational modeling predict receptor interactions for this compound in kinase inhibition studies?
Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or VEGFR2). Focus on pyrimidinyloxy and nitro groups as hydrogen bond acceptors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å for stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, NO) with IC values from enzymatic assays .
Case Study : A 5-chloro-2-methoxy analogue showed IC = 0.8 μM against EGFR, validated by docking scores (−9.2 kcal/mol) and π-π stacking with Phe723 .
How do researchers validate synthetic intermediates using hyphenated spectroscopic techniques?
Answer:
- LC-MS/MS : Monitor reaction progress in real-time, identifying byproducts (e.g., dechlorinated or over-nitrated species) via fragmentation patterns .
- 2D NMR : Use - HSQC to assign quaternary carbons adjacent to the pyrimidinyloxy group .
- In Situ IR : Track nitro group reduction (e.g., NO → NH) using characteristic peaks at 1520 cm (asymmetric stretch) .
Distinction: Basic vs. Advanced Questions
- Basic : Focus on synthesis optimization (Q1), solubility (Q4), and structural validation (Q2).
- Advanced : Address mutagenicity mechanisms (Q3), computational modeling (Q5), and analytical contradictions (Q2).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
